Fenamiphos sulfone

Description

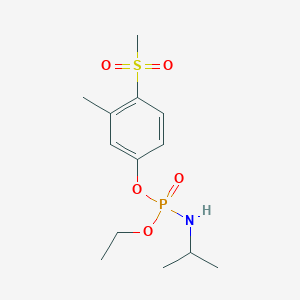

Structure

3D Structure

Properties

IUPAC Name |

N-[ethoxy-(3-methyl-4-methylsulfonylphenoxy)phosphoryl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22NO5PS/c1-6-18-20(15,14-10(2)3)19-12-7-8-13(11(4)9-12)21(5,16)17/h7-10H,6H2,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNYJXIBJFXIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037547 | |

| Record name | Fenamiphos sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31972-44-8 | |

| Record name | Fenamiphos sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031972448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenamiphos sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenamiphos sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENAMIPHOS SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77I51XA8L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Fenamiphos Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Fenamiphos sulfone, a significant metabolite of the organophosphate nematicide Fenamiphos. This document details a feasible synthetic protocol, presents extensive characterization data in a structured format, and visualizes key processes to support research and development activities.

Introduction

This compound (CAS 31972-44-8) is the fully oxidized metabolite of Fenamiphos, formed through the oxidation of the methylthio group to a methylsulfonyl group.[1][2] Understanding the properties and synthesis of this compound is crucial for environmental monitoring, toxicology studies, and the development of analytical standards.[3][4] This guide consolidates available data to provide a practical resource for laboratory professionals.

Synthesis of this compound

Experimental Protocol: Oxidation of Fenamiphos to this compound

Materials:

-

Fenamiphos (starting material)

-

Meta-chloroperoxybenzoic acid (m-CPBA) (≥77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Fenamiphos (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Oxidation: Slowly add a solution of m-CPBA (2.2 equivalents) in dichloromethane to the cooled Fenamiphos solution over 30 minutes. The use of a slight excess of the oxidizing agent ensures complete conversion to the sulfone.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 1:1). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[6]

-

Isolation and Characterization: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent in vacuo to yield the final product as an off-white solid.[7] Characterize the product using appropriate analytical techniques (see Section 3).

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize key physical and spectral properties.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 31972-44-8 | [8] |

| Molecular Formula | C₁₃H₂₂NO₅PS | [8] |

| Molecular Weight | 335.36 g/mol | [8] |

| Appearance | Off-White Solid | [7] |

| Melting Point | 84-86 °C | [7] |

| Storage Temperature | -18°C to -20°C | [9] |

Mass Spectrometry Data

| Technique | Ionization Mode | Key m/z Values | Reference |

| GC-MS | EI | 320, 292, 80 | [10] |

| MS-MS | ESI+ | Precursor: 336.1029 [M+H]⁺; Fragments: 308, 294, 266 | [10] |

| LC-MS | ESI+ | Precursor: 336.1029 [M+H]⁺ | [10] |

Visualized Workflows and Pathways

To further clarify the processes described, the following diagrams have been generated using the DOT language.

Synthesis Pathway

Caption: Synthesis of this compound via Oxidation.

Analytical Workflow

Caption: Analytical Workflow for this compound.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed, albeit generalized, synthetic protocol offers a practical starting point for laboratory preparation. The tabulated characterization data and visualized workflows serve as a quick and comprehensive reference for researchers. This document aims to facilitate further studies into the environmental fate, toxicology, and analytical detection of this important metabolite.

References

- 1. fao.org [fao.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. This compound - Traceable Reference Standard for Residue Analysis (CAS 31972-44-8) [witega.de]

- 4. Toxicity and transformation of fenamiphos and its metabolites by two micro algae Pseudokirchneriella subcapitata and Chlorococcum sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound CAS#: 31972-44-8 [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. mybiosource.com [mybiosource.com]

- 10. This compound | C13H22NO5PS | CID 36028 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fenamiphos Sulfone (CAS Number 31972-44-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamiphos sulfone (CAS 31972-44-8) is the sulfone metabolite of fenamiphos, a systemic organophosphate nematicide and insecticide.[1] The parent compound, fenamiphos, is recognized for its high toxicity, which is primarily attributed to the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] The metabolic oxidation of the methylthio group of fenamiphos leads to the formation of fenamiphos sulfoxide and subsequently this compound.[3] These metabolites are also of significant toxicological interest as they are potent inhibitors of acetylcholinesterase.[4] This technical guide provides a comprehensive overview of the chemical properties, toxicological profile, mechanism of action, and analytical methodologies for this compound.

Chemical and Physical Properties

This compound is a solid, off-white crystalline substance.[5] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 31972-44-8 | [5] |

| Molecular Formula | C₁₃H₂₂NO₅PS | [6] |

| Molecular Weight | 335.36 g/mol | [6] |

| Melting Point | 84-86 °C | [5] |

| Boiling Point | 456.7±55.0 °C (Predicted) | [5] |

| Physical State | Off-White Solid | [5] |

Toxicology and Mechanism of Action

Acute Toxicity

This compound exhibits significant acute toxicity. The available quantitative data are presented in the following table. For context, the acute toxicity of the parent compound, fenamiphos, is also included.

| Compound | Test Organism | Route | Toxicity Value | Reference(s) |

| This compound | Rat | Oral | LD₅₀: 303 mg/kg | [1] |

| This compound | Daphnia | - | EC₅₀: 0.0035 mg/L | [7] |

| Fenamiphos | Rat | Oral | LD₅₀: 2 to 19 mg/kg | [2] |

| Fenamiphos | Rat | Dermal | LD₅₀: 72 to 154 mg/kg | [2] |

| Fenamiphos | Rat | Inhalation | LC₅₀: 0.11 to 0.17 mg/L | [2] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for fenamiphos and its metabolites, including this compound, is the inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[8] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and disruption of nerve function.[8]

The signaling pathway for acetylcholinesterase inhibition is depicted below:

References

- 1. Fenamiphos | C13H22NO3PS | CID 31070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. 300. Fenamiphos (WHO Pesticide Residues Series 4) [inchem.org]

- 5. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glsciences.com [glsciences.com]

- 7. benchchem.com [benchchem.com]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

An In-depth Technical Guide to the Mechanism of Action of Fenamiphos Sulfone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenamiphos and its oxidative metabolites, including fenamiphos sulfone, are potent organophosphate acetylcholinesterase (AChE) inhibitors. The primary mechanism of action for this compound is the inhibition of acetylcholinesterase, a critical enzyme in the cholinergic nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity. In vitro studies have demonstrated that the oxidative metabolites of fenamiphos, the sulfoxide and sulfone, are more potent inhibitors of cholinesterase than the parent compound. This guide provides a detailed overview of the mechanism of action, supported by available quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways.

Introduction

Fenamiphos is a systemic organophosphate nematicide and insecticide.[1] Its toxicity is primarily attributed to its role as a cholinesterase inhibitor.[1] In biological systems and the environment, fenamiphos is metabolized to fenamiphos sulfoxide and this compound.[2] These metabolites are not only toxic but exhibit greater inhibitory activity against acetylcholinesterase than fenamiphos itself, making them crucial to understanding the overall toxicological profile.[2]

Core Mechanism of Action: Acetylcholinesterase Inhibition

The principal molecular target of this compound is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions.[3] By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to persistent stimulation of muscarinic and nicotinic acetylcholine receptors.[3] This disruption of normal cholinergic neurotransmission is the basis for its neurotoxic effects.[3]

Cholinergic Signaling Pathway

The cholinergic signaling pathway is fundamental to numerous physiological processes. A simplified representation of this pathway is depicted below.

Caption: Cholinergic signaling pathway and inhibition by this compound.

Quantitative Data on Acetylcholinesterase Inhibition

| Compound | Target Enzyme | Organism/Source | Inhibition Metric | Value | Notes |

| Fenamiphos | Acetylcholinesterase (hAChE) | Human (recombinant) | k_i (M⁻¹ min⁻¹) | (2.7 ± 0.3) x 10⁵ | Bimolecular rate constant of inhibition. |

| Fenamiphos | Butyrylcholinesterase (hBChE) | Human (recombinant) | k_i (M⁻¹ min⁻¹) | (1.6 ± 0.1) x 10⁷ | Bimolecular rate constant of inhibition. |

| This compound | Cholinesterase | Horse Serum | Relative Inhibition | = Fenamiphos Sulfoxide > Fenamiphos | Demonstrates greater potency than the parent compound.[2] |

Metabolic Activation of Fenamiphos

Fenamiphos undergoes metabolic oxidation to form its more potent sulfoxide and sulfone analogs. This bioactivation is a critical aspect of its overall mechanism of action.

Caption: Metabolic activation pathway of Fenamiphos.

Experimental Protocols

The following is a representative protocol for an in vitro acetylcholinesterase inhibition assay based on Ellman's method, which is commonly used to assess the inhibitory potential of compounds like this compound.

Principle of the Assay

This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine from the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials and Reagents

-

Acetylcholinesterase (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (this compound)

-

Positive control (e.g., Donepezil)

-

96-well microplates

-

Microplate reader

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water. Prepare fresh daily.

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer.

-

-

Assay Workflow:

Caption: Experimental workflow for the AChE inhibition assay.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound compared to the control (enzyme activity without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Conclusion

The mechanism of action of this compound is centered on its potent inhibition of acetylcholinesterase. As a metabolite of fenamiphos, its increased inhibitory activity compared to the parent compound is a critical factor in the overall toxicity of fenamiphos exposure. The provided data and protocols offer a foundational guide for researchers and professionals in the fields of toxicology and drug development to further investigate the neurotoxic effects of this compound and other organophosphate compounds. Future research should aim to establish definitive quantitative measures of inhibitory potency, such as IC50 and Ki values, for this compound against various cholinesterases to refine risk assessments and advance our understanding of its toxicokinetics.

References

Environmental Fate and Degradation of Fenamiphos Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamiphos sulfone is a major metabolite of the organophosphate nematicide fenamiphos. Its formation and subsequent persistence in the environment are of significant interest due to its potential toxicity, which is similar to the parent compound. This technical guide provides an in-depth overview of the environmental fate and degradation of this compound, with a focus on its behavior in soil and water. The information presented herein is intended to support environmental risk assessments and the development of effective remediation strategies.

Chemical and Physical Properties

This compound, [ethyl 3-methyl-4-(methylsulfonyl)phenyl (1-methylethyl)phosphoramidate], is formed through the oxidation of fenamiphos, first to fenamiphos sulfoxide and then to the sulfone.[1][2] Its environmental behavior is governed by its physicochemical properties, which influence its mobility, persistence, and partitioning in various environmental compartments.

Environmental Fate and Degradation Pathways

The environmental degradation of this compound is a complex process influenced by a combination of biotic and abiotic factors. The primary degradation pathways include microbial degradation, hydrolysis, and photolysis.

Microbial Degradation

Microbial activity is a critical factor in the degradation of this compound in soil.[3] The rate of degradation is significantly influenced by the composition and activity of the soil microbial community.[3] Soils with a history of fenamiphos application often exhibit accelerated degradation of its metabolites, including the sulfone, due to the acclimation of microorganisms.[2][4][5] The degradation proceeds through the hydrolysis of the phosphate ester bond, leading to the formation of this compound phenol.[1]

Abiotic Degradation

Hydrolysis: The hydrolysis of this compound is dependent on pH and temperature. Generally, the rate of hydrolysis increases with increasing temperature and in more alkaline conditions.[6][7] Under neutral and acidic conditions at ambient temperatures, fenamiphos and its metabolites are more stable.[6]

Photolysis: In aqueous environments, this compound can undergo photolytic degradation upon exposure to sunlight.[7] The primary photoproducts are fenamiphos sulfoxide and this compound, indicating that oxidation is a key mechanism in the photolytic pathway.[7]

Data Presentation

The following tables summarize the quantitative data on the persistence and mobility of this compound in the environment.

Table 1: Soil Persistence of Fenamiphos and its Metabolites

| Compound | Soil Type | Temperature (°C) | Half-life (t½, days) | Reference |

| Fenamiphos | Not specified | 20 | 0.9 | [3] |

| Fenamiphos Sulfoxide | Not specified | Not specified | 28 | [8] |

| This compound | Not specified | 20 | 25.2 | [9] |

| This compound | Not specified | Not specified | 14 | [8] |

Table 2: Hydrolysis of Fenamiphos at 32°C

| pH | Rate Constant (k) x 10⁻⁸ | Half-life (t½, hours) | Reference |

| 4.1 | 2349.4 | 228 | [6] |

| 7.1 | 225.2 | 5310.24 | [6] |

| 9.1 | 30476.0 | 37.68 | [6] |

Table 3: Soil Sorption Coefficients of Fenamiphos and its Metabolites

| Compound | Koc (L/kg) | Mobility Classification | Reference |

| Fenamiphos | 150-500 | Medium to Low | [10] |

| Fenamiphos Sulfoxide | Not specified | More mobile than parent | [8] |

| This compound | Not specified | More mobile than parent | [8] |

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of this compound are crucial for generating reliable and comparable data. The following sections outline typical methodologies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Degradation (Adapted from OECD Guideline 307)

This study aims to determine the rate and pathway of this compound degradation in soil under aerobic conditions.[11][12][13][14]

-

Test System: Freshly collected and sieved (2 mm) agricultural soil is characterized for its physical and chemical properties (pH, organic carbon content, texture, etc.).

-

Test Substance Application: ¹⁴C-labeled this compound is applied to the soil at a concentration relevant to agricultural use.

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

-

Sampling and Analysis: At predetermined intervals, soil samples are collected and extracted with an appropriate solvent (e.g., acetonitrile/water mixture). The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its degradation products. Volatile organic compounds and ¹⁴CO₂ are trapped in suitable solutions and quantified by liquid scintillation counting.

-

Data Analysis: The degradation kinetics of this compound and the formation and decline of its metabolites are determined. The half-life (DT₅₀) and the time to 90% dissipation (DT₉₀) are calculated.

Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

This test evaluates the abiotic degradation of this compound in water at different pH levels.[15][16][17][18][19]

-

Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: this compound is added to the buffer solutions at a concentration not exceeding half of its water solubility.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and at least two other temperatures for the main study if hydrolysis is observed).

-

Sampling and Analysis: Aliquots are taken at various time points and analyzed for the concentration of this compound and its hydrolysis products using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Data Analysis: The hydrolysis rate constants and half-lives are calculated for each pH and temperature combination.

Photolysis in Water (Adapted from OECD Guideline 316)

This study assesses the degradation of this compound in water due to direct photolysis.[20][21][22][23][24]

-

Test Solution: A solution of this compound in sterile, buffered water is prepared.

-

Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark to account for other degradation processes like hydrolysis.

-

Incubation: The experiment is conducted at a constant temperature.

-

Sampling and Analysis: Samples are collected at various time intervals and analyzed for the concentration of this compound and its photoproducts.

-

Data Analysis: The photolysis rate constant, half-life, and quantum yield are determined.

Analytical Methodology

Accurate quantification of this compound and its metabolites in environmental matrices is essential. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are the preferred analytical techniques.[25][26][27][28][29][30][31][32][33]

-

Sample Preparation: Soil samples are typically extracted using accelerated solvent extraction (ASE) or sonication with solvents like acetonitrile or methanol. Water samples may be subjected to solid-phase extraction (SPE) for pre-concentration and cleanup.

-

GC-MS/MS: Suitable for the analysis of thermally stable and volatile compounds. A common setup includes a capillary column (e.g., HP-5MS) and electron ionization (EI) in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.

-

LC-MS/MS: The method of choice for polar and thermally labile compounds. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of water, methanol, or acetonitrile with additives like formic acid or ammonium acetate. Electrospray ionization (ESI) in positive or negative mode is typically employed.

Mandatory Visualizations

Caption: Degradation pathway of Fenamiphos and its major metabolites.

Caption: Experimental workflow for a soil degradation study.

Caption: Factors influencing the environmental fate of this compound.

References

- 1. Degradation of Fenamiphos Sulfoxide and this compound in Soil with a History of Continuous Applications of Fenamiphos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fenamiphos (Ref: BAY 68138) [sitem.herts.ac.uk]

- 4. Accelerated Degradation of Fenamiphos and Its Metabolites in Soil Previously Treated with Fenamiphos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accelerated Degradation of Fenamiphos and Its Metabolites in Soil Previously Treated with Fenamiphos | Journal of Nematology [journals.flvc.org]

- 6. Kinetics and hydrolysis of fenamiphos, fipronil, and trifluralin in aqueous buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. FENAMIPHOS TRANSPORT, TRANSFORMATION, AND DEGRADATION IN A HIGHLYWEATHERED SOIL [elibrary.asabe.org]

- 9. This compound [sitem.herts.ac.uk]

- 10. fao.org [fao.org]

- 11. fera.co.uk [fera.co.uk]

- 12. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 15. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 16. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. jrfglobal.com [jrfglobal.com]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. fera.co.uk [fera.co.uk]

- 21. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 22. oecd.org [oecd.org]

- 23. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 24. catalog.labcorp.com [catalog.labcorp.com]

- 25. eurl-pesticides.eu [eurl-pesticides.eu]

- 26. researchgate.net [researchgate.net]

- 27. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 28. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 29. researchgate.net [researchgate.net]

- 30. hrpub.org [hrpub.org]

- 31. env.go.jp [env.go.jp]

- 32. documents.thermofisher.com [documents.thermofisher.com]

- 33. documents.thermofisher.com [documents.thermofisher.com]

Fenamiphos Sulfone: A Technical Guide to its Toxicological and Ecotoxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamiphos sulfone is a major metabolite of fenamiphos, a systemic organophosphate nematicide and insecticide. Following the application of fenamiphos to soil, it undergoes oxidation to form fenamiphos sulfoxide, which is then further oxidized to this compound.[1][2] Both fenamiphos sulfoxide and this compound are considered to be of toxicological significance as they retain the cholinesterase-inhibiting properties of the parent compound.[3][4] This technical guide provides a comprehensive overview of the available toxicological and ecotoxicological data for this compound, with comparative data for the parent compound, fenamiphos, to provide context.

Mammalian Toxicology

The primary mechanism of toxicity for fenamiphos and its oxidative metabolites, including this compound, is the inhibition of acetylcholinesterase (AChE).[3][5] AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system and characteristic signs of organophosphate poisoning.[6]

Acute Toxicity

This compound exhibits high acute toxicity via the oral route. Studies on rats have shown it to be of similar toxicity to its parent compound, fenamiphos.[3] The GHS classification for this compound is "Fatal if swallowed" (Acute Toxicity 2).[7][8]

Table 1: Acute Toxicity of this compound and Fenamiphos

| Species | Route | Endpoint | This compound | Fenamiphos |

| Rat | Oral | LD50 | 1.4 - 4.1 mg/kg bw[3] | 2 - 19 mg/kg bw[6] |

| Rat | Dermal | LD50 | Data not available | 72 - 154 mg/kg bw[6] |

| Rat | Inhalation | LC50 | Data not available | 0.11 - 0.17 mg/L (4h)[6] |

Chronic Toxicity and Other Endpoints

Table 2: Chronic Toxicity, Reproductive, and Developmental Toxicity of Fenamiphos

| Study Type | Species | Endpoint | Value | Effects Observed |

| 2-Year Chronic Feeding | Dog | NOAEL | 0.014 mg/kg bw/day[9] | Inhibition of plasma cholinesterase activity.[9] |

| 2-Year Chronic Feeding | Rat | NOAEL | 0.5 mg/kg/day[6] | Organ weight changes at higher doses.[6] |

| 2-Generation Reproduction | Rat | NOAEL (parental) | 0.17 mg/kg bw/day[2] | Erythrocyte acetylcholinesterase inhibition and decreased body weight gain.[2] |

| 2-Generation Reproduction | Rat | NOAEL (offspring) | 0.64 mg/kg bw/day[2] | Decrease in pup weight and erythrocyte AChE inhibition.[2] |

| Developmental Toxicity | Rabbit | NOAEL (maternal) | 0.1 mg/kg bw/day[3] | Decreased body-weight gain and clinical signs at higher doses.[3] |

| Developmental Toxicity | Rabbit | NOAEL (developmental) | 0.3 mg/kg bw/day[3] | Fetotoxicity (chain fusion of sternebrae) at higher doses.[3] |

Ecotoxicology

The environmental fate and effects of fenamiphos and its metabolites are of significant concern due to their potential impact on non-target organisms. This compound is more mobile in soil than the parent compound.[4]

Aquatic Ecotoxicology

This compound has been shown to be highly toxic to aquatic invertebrates. In contrast, its direct toxicity to algae appears to be low, although its degradation products can be more harmful.

Table 3: Aquatic Ecotoxicity of this compound and Fenamiphos

| Species | Endpoint | This compound | Fenamiphos |

| Daphnia magna (Water flea) | 48-hour EC50 | 0.0035 mg/L[10] | Data not available |

| Pseudokirchneriella subcapitata (Green algae) | Growth Inhibition | Not toxic up to 100 mg/L[11] | Data not available |

| Chlorococcum sp. (Green algae) | Growth Inhibition | Not toxic up to 100 mg/L[11] | Data not available |

| Oncorhynchus mykiss (Rainbow trout) | 96-hour LC50 | Data not available | 0.11 mg/L[6] |

| Lepomis macrochirus (Bluegill sunfish) | 96-hour LC50 | Data not available | 9.6 µg/L[6] |

It is important to note that while this compound itself was not found to be toxic to the tested algae species up to 100 mg/L, its hydrolysis products, such as this compound phenol, are more toxic than the parent fenamiphos.[11]

Terrestrial Ecotoxicology

Data specific to the terrestrial ecotoxicology of this compound are limited. The high acute oral toxicity of the parent compound, fenamiphos, to birds suggests that its toxic metabolites, including the sulfone, would also pose a significant risk.

Table 4: Avian Acute Oral Toxicity of Fenamiphos

| Species | Endpoint | Value |

| Colinus virginianus (Bobwhite quail) | LD50 | 0.7 - 1.6 mg/kg[12] |

| Anas platyrhynchos (Mallard duck) | LD50 | 0.9 - 1.2 mg/kg[12] |

| Phasianus colchicus (Ring-necked pheasant) | LD50 | 0.5 mg/kg[6] |

Experimental Protocols

Detailed experimental protocols for the toxicity studies of this compound are not widely published. However, the methodologies would follow standardized international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

Example: Acute Oral Toxicity (Following OECD Guideline 425)

-

Test Animals: Healthy, young adult rats of a standard laboratory strain are used. They are acclimatized to laboratory conditions for at least 5 days before the study.

-

Housing and Feeding: Animals are housed individually. Food is withheld overnight before administration of the test substance, but water is available ad libitum.

-

Dose Administration: this compound, dissolved in a suitable vehicle, is administered by oral gavage. The Up-and-Down Procedure is often used, where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and changes in body weight for at least 14 days.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the maximum likelihood method.

Example: Daphnia magna Acute Immobilisation Test (Following OECD Guideline 202)

-

Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.

-

Test Conditions: The test is conducted in a suitable medium under controlled temperature (20 ± 2 °C) and light conditions (16-hour light/8-hour dark cycle).

-

Exposure: Daphnids are exposed to a range of concentrations of this compound for 48 hours. A control group is maintained in the medium without the test substance.

-

Observation: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

-

Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated for the 48-hour exposure period.

Visualizations

References

- 1. This compound | CAS 31972-44-8 | LGC Standards [lgcstandards.com]

- 2. Peer review of the pesticide risk assessment of the active substance fenamiphos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4.12 Fenamiphos (T)** [fao.org]

- 4. Fenamiphos | C13H22NO3PS | CID 31070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 苯线磷砜 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. EXTOXNET PIP - FENAMIPHOS [extoxnet.orst.edu]

- 7. This compound | C13H22NO5PS | CID 36028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hpc-standards.com [hpc-standards.com]

- 9. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 10. This compound [sitem.herts.ac.uk]

- 11. Toxicity and transformation of fenamiphos and its metabolites by two micro algae Pseudokirchneriella subcapitata and Chlorococcum sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. farmag.co.za [farmag.co.za]

An In-Depth Technical Guide to the Biological Activity of Fenamiphos Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenamiphos sulfone is a major metabolite of the organophosphate nematicide and insecticide, fenamiphos. This document provides a comprehensive technical overview of the biological activity of this compound, with a primary focus on its role as a potent acetylcholinesterase inhibitor. This guide synthesizes available quantitative data on its toxicity and enzymatic inhibition, details relevant experimental methodologies, and visually represents the key signaling pathways and experimental workflows. The information presented herein is intended to support research, scientific discovery, and drug development efforts related to organophosphate toxicology and potential therapeutic interventions.

Introduction

Fenamiphos, an organophosphate pesticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] Upon entering a biological system, fenamiphos is metabolized into two primary active metabolites: fenamiphos sulfoxide and this compound.[2] These metabolites are also potent inhibitors of AChE and contribute significantly to the overall toxicity of fenamiphos exposure.[2] This guide focuses specifically on the biological activity of this compound, providing a detailed examination of its mechanism of action, toxicological profile, and the experimental methods used for its characterization.

Quantitative Data on Biological Activity

The biological activity of this compound is primarily characterized by its acute toxicity and its potent inhibition of acetylcholinesterase. The following tables summarize the available quantitative data for fenamiphos and provide a comparative context for its metabolites.

Table 1: Acute Toxicity of Fenamiphos

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 2 - 19 mg/kg | [3] |

| Rat | Dermal | 72 - 154 mg/kg | [3] |

| Rat | Inhalation (4h) | 0.11 - 0.17 mg/L | [3] |

| Guinea Pig | Oral | 56 - 100 mg/kg | [3] |

| Rabbit | Dermal | 178.8 mg/kg | [4] |

| Rabbit | Oral | 10 mg/kg | |

| Mouse | Oral | 22.7 mg/kg | |

| Dog | Oral (NOAEL, 2-year) | 0.025 mg/kg/day | [5] |

| Ring-necked Pheasant | Oral | 0.5 mg/kg | [3] |

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition

| Compound | Enzyme Source | Inhibition Metric | Value | Reference |

| Fenamiphos | Rat Serum | IC50 | 5.1 x 10⁻⁵ M | [2] |

| Fenamiphos | Rat Erythrocyte | IC50 | 6.3 x 10⁻⁴ M | [2] |

| Fenamiphos | Rat Brain | IC50 | 2.1 x 10⁻⁴ M | [2] |

| Fenamiphos Metabolites (Qualitative) | Horse Serum | Relative Inhibition | Fenamiphos < Sulfoxide = Sulfone | [2] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase. However, evidence suggests that organophosphates can also exert effects through non-cholinergic pathways.

Cholinergic Pathway Inhibition

Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in hyperstimulation of muscarinic and nicotinic acetylcholine receptors. This disruption of cholinergic signaling is the basis for the acute neurotoxic effects observed with organophosphate poisoning.

Potential Non-Cholinergic Pathways

Research on organophosphates suggests that their neurotoxicity may not be solely attributed to AChE inhibition. Other neurotransmitter systems could be affected, leading to a more complex toxicological profile.

Experimental Protocols

The characterization of this compound's biological activity relies on specific and sensitive experimental methods.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE activity and its inhibition.

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity.

Protocol Outline:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 7.4)

-

DTNB solution (in phosphate buffer)

-

ATCh solution (in phosphate buffer)

-

AChE enzyme solution (from a suitable source, e.g., electric eel, human erythrocytes)

-

This compound solutions at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add buffer, DTNB solution, and AChE solution to each well.

-

Add this compound solution (or vehicle for control) to the respective wells.

-

Pre-incubate the plate to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the ATCh solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration.

-

Determine the percentage of inhibition relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Analytical Methods for Detection in Biological Samples

Accurate quantification of this compound in biological matrices is essential for toxicokinetic and metabolism studies.

4.2.1. Gas Chromatography (GC)

-

Principle: GC separates volatile and thermally stable compounds based on their partitioning between a stationary phase and a mobile gas phase.

-

Protocol Outline:

-

Sample Preparation: Extraction of this compound from the biological matrix (e.g., tissue, plasma) using a suitable organic solvent (e.g., acetone, dichloromethane). This is followed by a clean-up step, which may involve solid-phase extraction (SPE), to remove interfering substances.

-

GC Analysis: The extracted and cleaned sample is injected into the GC system.

-

Detection: A nitrogen-phosphorus detector (NPD) is commonly used for its high sensitivity and selectivity for phosphorus-containing compounds.

-

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides high selectivity and sensitivity.

-

Protocol Outline:

-

Sample Preparation: Similar to GC, this involves extraction and may include a simplified clean-up procedure due to the high selectivity of MS/MS detection.[6]

-

LC Separation: The sample extract is injected into an LC system, typically using a reversed-phase column.

-

MS/MS Detection: The eluting compounds are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for specific and sensitive quantification.

-

Conclusion

This compound is a biologically active metabolite of fenamiphos that significantly contributes to its overall neurotoxicity. Its primary mechanism of action is the potent inhibition of acetylcholinesterase, leading to a disruption of cholinergic neurotransmission. While specific quantitative data on its AChE inhibitory potency remains an area for further investigation, qualitative evidence confirms its significant activity. Furthermore, the potential for non-cholinergic effects highlights the complexity of organophosphate toxicology. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other organophosphate metabolites, which is crucial for a comprehensive understanding of their risks and for the development of effective countermeasures.

References

- 1. Fenamiphos (Ref: BAY 68138) [sitem.herts.ac.uk]

- 2. 300. Fenamiphos (WHO Pesticide Residues Series 4) [inchem.org]

- 3. EXTOXNET PIP - FENAMIPHOS [extoxnet.orst.edu]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. researchgate.net [researchgate.net]

Fenamiphos Sulfone: An In-depth Technical Guide on the Core Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamiphos, an organophosphate nematicide and insecticide, undergoes significant biotransformation in the environment and within organisms, leading to the formation of several metabolites. Among these, fenamiphos sulfone (FSO2) is a key product of oxidative metabolism. This technical guide provides a comprehensive overview of this compound, focusing on its formation, chemical properties, analytical determination, and toxicological significance. The information is intended to support research, environmental monitoring, and risk assessment activities.

Fenamiphos is rapidly oxidized in soil and biological systems to its sulfoxide (FSO) and subsequently to the more stable this compound.[1] This transformation is a critical aspect of its environmental fate and toxicological profile, as the metabolites can exhibit different or greater toxicity than the parent compound.[2][3]

Chemical Properties

This compound is a sulfonic acid derivative with the chemical formula C₁₃H₂₂NO₅PS.[4][5] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 335.36 g/mol | [5] |

| Melting Point | 84-86°C | [6] |

| Boiling Point | 456.7±55.0 °C at 760 mmHg | [7] |

| LogP | 1.75 | [7] |

| Vapour Pressure | 0.0±1.1 mmHg at 25°C | [7] |

| Water Solubility | Information not readily available |

Metabolic Pathway of Fenamiphos

The primary metabolic pathway for fenamiphos involves the oxidation of the methylthio group to form fenamiphos sulfoxide and then this compound.[8] This is followed by hydrolysis of the phosphate ester bond, leading to the formation of corresponding phenols.[3][9]

Degradation in Soil

The degradation of fenamiphos and its metabolites is influenced by soil type and prior exposure to the pesticide. Studies have shown that fenamiphos degradation and the formation of fenamiphos sulfoxide are faster in non-autoclaved soil, indicating a biologically mediated process.[10][11] Furthermore, soils with a history of fenamiphos application exhibit accelerated degradation of fenamiphos sulfoxide.[10][11][12][13]

Half-life of Fenamiphos and its Metabolites in Soil

| Compound | Half-life (days) | Conditions | Reference |

| Fenamiphos | < 15 - 50 | Aerobic, 22°C, various soils | [9][14] |

| Fenamiphos + Fenamiphos Sulfoxide | 12 - 166 | Depending on soil type and temperature | [9] |

Analytical Methodologies

The determination of this compound, often in conjunction with the parent compound and fenamiphos sulfoxide, is crucial for residue analysis in environmental and biological samples. Various analytical techniques have been developed for this purpose.

Gas Chromatography (GC) Based Methods

A common approach involves the oxidation of fenamiphos and fenamiphos sulfoxide to this compound, followed by quantification of the total residue as a single sulfone peak using a gas chromatograph with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).[9][15]

Experimental Protocol: GC-NPD/FPD for Total Fenamiphos Residues

-

Extraction: Homogenize the sample and extract with an organic solvent such as methylene chloride or ethyl acetate.[9][16]

-

Partitioning: Partition the extract to separate the analytes from interfering substances.[9]

-

Oxidation: Evaporate the organic extract to dryness, redissolve in acetone, and oxidize the residue with a potassium permanganate (KMnO₄) solution to convert fenamiphos and fenamiphos sulfoxide to this compound.[3][9]

-

Cleanup: Partition the oxidized residues into methyl chloride.[9]

-

Analysis: Evaporate the solvent, redissolve the residue in acetone, and inject into a GC equipped with an FPD in phosphorus mode or an NPD.[9][17]

Liquid Chromatography (LC) Based Methods

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a highly selective and sensitive method for the simultaneous determination of fenamiphos and its metabolites without the need for an oxidation step.[18] Reversed-phase LC with UV detection has also been employed.[19][20]

Experimental Protocol: LC-MS/MS for Fenamiphos and its Metabolites

-

Extraction: Spike the sample with an internal standard, add chilled acetonitrile, and centrifuge.[21]

-

Concentration: Dry the supernatant under vacuum and reconstitute in the aqueous mobile phase.[21]

-

Analysis: Inject the prepared sample into an LC-MS/MS system.[18][21]

Method Performance Data

| Method | Analyte(s) | Matrix | Recovery (%) | LOD/LOQ | Reference |

| Reversed-phase LC-UV | Fenamiphos phenol sulfone | Soil | 101.6 - 107.0 | < 10 ppb | [19] |

| Reversed-phase LC-UV | Fenamiphos phenol sulfoxide | Soil | 88.2 - 111.0 | < 10 ppb | [19] |

| Reversed-phase LC | Fenamiphos & metabolites | Soil | 99.2 - 100.8 | 5 ppm | [20] |

| LC-MS/MS | Fenamiphos & 3 metabolites | Peppers, Tomatoes | Not specified | 0.005 mg/kg | [18] |

| GC-NPD/FPD | Fenamiphos & metabolites | Water | Not specified | 0.05 - 0.60 µg/L | [17] |

Toxicological Significance

The toxicity of fenamiphos and its metabolites can vary. Fenamiphos is a highly toxic organophosphate that acts as a cholinesterase inhibitor.[14][22] Studies on microalgae have shown that the hydrolysis products, fenamiphos sulfoxide phenol and this compound phenol, can be more toxic than the parent compound.[2] However, the direct oxidation products, fenamiphos sulfoxide and this compound, were found to be not toxic to the studied algal species up to 100 mg/L.[2] In mammals, fenamiphos is rapidly absorbed and metabolized, with the major metabolites being fenamiphos sulfoxide phenol and its sulfate conjugate.[9] The sulfone metabolite of another pesticide, fipronil, has been shown to be a potent inhibitor of GABA receptors in insects and mammals.[23]

Conclusion

This compound is a central metabolite in the degradation of fenamiphos. Its formation, persistence, and potential toxicity are important considerations in assessing the environmental impact and health risks associated with the use of fenamiphos. The analytical methods outlined in this guide provide robust means for monitoring this compound and other related residues in various matrices. Further research into the specific toxicological properties of this compound is warranted to fully understand its contribution to the overall risk profile of fenamiphos.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicity and transformation of fenamiphos and its metabolites by two micro algae Pseudokirchneriella subcapitata and Chlorococcum sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 300. Fenamiphos (WHO Pesticide Residues Series 4) [inchem.org]

- 4. This compound | C13H22NO5PS | CID 36028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 31972-44-8 [m.chemicalbook.com]

- 7. This compound | CAS#:31972-44-8 | Chemsrc [chemsrc.com]

- 8. Fenamiphos | C13H22NO3PS | CID 31070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fao.org [fao.org]

- 10. Accelerated Degradation of Fenamiphos and Its Metabolites in Soil Previously Treated with Fenamiphos - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Accelerated Degradation of Fenamiphos and Its Metabolites in Soil Previously Treated with Fenamiphos | Journal of Nematology [journals.flvc.org]

- 12. Degradation of Fenamiphos Sulfoxide and this compound in Soil with a History of Continuous Applications of Fenamiphos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Accelerated degradation of fenamiphos and its metabolites in soil previously treated with fenamiphos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EXTOXNET PIP - FENAMIPHOS [extoxnet.orst.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 17. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fenamiphos (Ref: BAY 68138) [sitem.herts.ac.uk]

- 23. Sulfone metabolite of fipronil blocks gamma-aminobutyric acid- and glutamate-activated chloride channels in mammalian and insect neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of Fenamiphos Sulfone

This guide provides a detailed overview of the physical properties of Fenamiphos sulfone, a significant metabolite of the nematicide Fenamiphos. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental methodologies, and logical workflows to support further research and application.

Physical Properties of this compound

This compound, with the CAS number 31972-44-8, is a sulfonic acid derivative.[1][2] Its molecular formula is C13H22NO5PS, and it has a molecular weight of 335.36 g/mol .[1][2][3][4] The physical characteristics of this compound are crucial for its handling, analysis, and understanding its environmental fate.

Data Presentation

The known melting and boiling points of this compound are summarized in the table below for clear reference.

| Physical Property | Value | Notes |

| Melting Point | 84-86 °C | |

| Boiling Point | 456.7 ± 55.0 °C | Predicted value |

Data sourced from ChemicalBook and AccuStandard.[1][3]

Experimental Protocols

While specific experimental protocols for the determination of this compound's physical properties are not detailed in the provided search results, a general methodology for determining the melting point of a solid organic compound is described below. This standard procedure is widely applicable in chemical research.

Melting Point Determination Protocol

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a key indicator of a substance's purity.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

The sample of this compound

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is placed in a mortar and finely ground with a pestle. This ensures uniform heating.[5]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently on a hard surface to pack the powder into the sealed end.[5][6] The sample height in the tube should be minimal (e.g., 1/16 inch) for accurate measurement.[5]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[5]

-

Approximate Melting Point Determination (if unknown): A rapid heating ramp (10-20 °C per minute) is used to get a preliminary, approximate melting range.[5]

-

Accurate Melting Point Determination: A new sample is prepared and the apparatus is heated to a temperature about 5-10 °C below the approximate melting point. The heating rate is then slowed to about 2 °C per minute.[5]

-

Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which it has completely melted (T2) are recorded.[7] The melting point is reported as the range between T1 and T2.

Logical Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound like this compound.

References

The Solubility Profile of Fenamiphos Sulfone: A Technical Guide for Researchers

An In-depth Examination of the Aqueous and Organic Solvent Solubility of a Key Fenamiphos Metabolite

This technical guide provides a comprehensive overview of the solubility of fenamiphos sulfone, a primary and toxicologically significant metabolite of the organophosphate nematicide, fenamiphos. A thorough understanding of its solubility in both aqueous and organic media is critical for researchers in environmental science, toxicology, and drug development for predicting its environmental fate, bioavailability, and for the design of analytical methods.

While extensive quantitative data on the solubility of this compound is limited in publicly available literature, this guide synthesizes the existing qualitative information and provides detailed experimental protocols for its determination.

Core Concepts: Understanding the Solubility of this compound

This compound is formed through the oxidation of the thioether group of fenamiphos. This transformation significantly alters the molecule's polarity, which in turn governs its solubility characteristics. The introduction of the sulfone group (-SO2-) increases the polarity compared to the parent compound, which is expected to influence its solubility in water and organic solvents.

Data on Solubility

Precise quantitative solubility data for this compound remains elusive in peer-reviewed literature. However, qualitative descriptions and predicted values provide valuable insights into its solubility profile.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | Data not available | Not specified | Expected to have low to moderate solubility due to the polar sulfone group, though the overall molecule retains lipophilic character. Its presence as a mobile metabolite in soil suggests some degree of water solubility.[1][2] |

| Chloroform | Slightly soluble | Not specified | Qualitative assessment from chemical supplier data.[3] |

| Methanol | Slightly soluble | Not specified | Qualitative assessment from chemical supplier data.[3] |

| Ethyl Acetate | Soluble | Not specified | Information derived from product datasheets for analytical standards. |

| Acetone | Soluble | Not specified | Used as a solvent for analytical reference standards. |

| Acetonitrile | Soluble | Not specified | Used as a solvent for analytical reference standards. |

Predicted Lipophilicity:

A predicted LogP (octanol-water partition coefficient) of 1.75 suggests that this compound has a moderate degree of lipophilicity.[4] This value indicates that while it has some affinity for non-polar environments, it is less lipophilic than many other pesticides, which aligns with its expected increased polarity due to the sulfone group.

Experimental Protocols for Solubility Determination

For researchers seeking to establish precise solubility data for this compound, standardized experimental protocols are essential. The following methodologies are based on internationally recognized guidelines.

Water Solubility Determination (OECD Guideline 105)

The OECD Guideline 105, "Water Solubility," provides a framework for determining the saturation mass concentration of a substance in water.[3] The two primary methods described are the Column Elution Method and the Flask Method. Given the expected solubility of this compound, the Flask Method is likely more appropriate.

Principle of the Flask Method:

This method involves dissolving the test substance in water at a temperature slightly above the test temperature to achieve supersaturation, followed by equilibration at the test temperature. The concentration of the substance in the resulting saturated aqueous solution is then determined by a suitable analytical method.

Detailed Protocol:

-

Preparation of the Test Solution:

-

Add an excess amount of this compound to a flask containing a known volume of purified water (e.g., deionized or distilled).

-

The flask should be of sufficient size to allow for adequate agitation.

-

Seal the flask to prevent evaporation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 20°C or 25°C) using a mechanical shaker or magnetic stirrer.

-

Equilibration time should be sufficient to reach a steady state, which should be determined by preliminary tests (e.g., sampling and analyzing the concentration at different time points until it becomes constant). A minimum of 24 hours is generally recommended.

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand at the test temperature to allow for the separation of undissolved solid material.

-

Centrifugation at the test temperature is the preferred method for phase separation. Filtration may also be used, but care must be taken to avoid adsorption of the solute onto the filter material.

-

-

Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

It is crucial to prepare calibration standards to accurately quantify the concentration.

-

-

Reporting:

-

The water solubility should be reported in units of mass per volume (e.g., mg/L or g/100 mL) at the specified temperature.

-

At least three replicate determinations should be performed, and the mean and standard deviation should be reported.

-

Organic Solvent Solubility Determination (Shake-Flask Method)

A similar shake-flask method can be employed to determine the solubility of this compound in various organic solvents.

Detailed Protocol:

-

Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, methanol).

-

Preparation and Equilibration:

-

In separate flasks for each solvent, add an excess amount of this compound to a known volume of the solvent.

-

Seal the flasks and agitate them at a constant temperature until equilibrium is reached.

-

-

Phase Separation and Analysis:

-

Follow the same phase separation and analytical procedures as described for water solubility determination. The analytical method (e.g., HPLC, GC) may need to be adapted for each organic solvent.

-

Visualizing Key Relationships

To aid in the understanding of this compound's properties and the experimental procedures for their determination, the following diagrams are provided.

Conclusion

References

- 1. FENAMIPHOS TRANSPORT, TRANSFORMATION, AND DEGRADATION IN A HIGHLYWEATHERED SOIL [elibrary.asabe.org]

- 2. Fenamiphos transport, transformation, and degradation in a highly weathered soil [agris.fao.org]

- 3. This compound CAS#: 31972-44-8 [m.chemicalbook.com]

- 4. This compound | CAS#:31972-44-8 | Chemsrc [chemsrc.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Fenamiphos Sulfone

Introduction

Fenamiphos is a systemic organophosphate nematicide and insecticide used to control a variety of pests in agricultural and horticultural settings. In the environment and within biological systems, fenamiphos is oxidized to its more toxic and persistent metabolites, fenamiphos sulfoxide and fenamiphos sulfone.[1][2] Due to their increased toxicity and potential for groundwater contamination, the sensitive and accurate detection of these metabolites, particularly this compound, is crucial for environmental monitoring, food safety assessment, and toxicological studies. This document provides detailed application notes and protocols for the analytical determination of this compound in various matrices, including soil, water, and agricultural products.

Chemical Transformation of Fenamiphos

Fenamiphos undergoes oxidation at its thioether linkage to form fenamiphos sulfoxide, which is further oxidized to this compound.[1][2] Understanding this transformation is key to developing analytical methods that can accurately quantify the parent compound and its primary degradation products.

Analytical Methodologies

A variety of analytical techniques are available for the detection and quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most common approaches involve chromatographic separation followed by selective detection.

1. Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of fenamiphos and its metabolites. Capillary GC offers high resolution and is often coupled with specific detectors for enhanced sensitivity and selectivity.[1]

-

Detectors:

-

Nitrogen-Phosphorus Detector (NPD): Highly sensitive to nitrogen- and phosphorus-containing compounds, making it ideal for organophosphate pesticides like this compound.[1]

-

Flame Photometric Detector (FPD): Selective for phosphorus- and sulfur-containing compounds.

-

Mass Spectrometry (MS): Provides definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments. GC-MS/MS offers even greater selectivity and sensitivity.[3]

-

2. Liquid Chromatography (LC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is another powerful tool for this compound analysis. It is well-suited for polar and thermally labile compounds.

-

Detectors:

Sample Preparation

Effective sample preparation is critical for accurate and reliable analysis. The goal is to extract the analyte of interest from the matrix and remove interfering substances.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a popular and effective sample preparation technique for pesticide residue analysis in a wide range of matrices.[7][8] It involves a two-step process: extraction and cleanup.

Experimental Protocols

Protocol 1: Analysis of this compound in Soil by LC-UV

This protocol is adapted from a method for the determination of fenamiphos phenol sulfone in soil.[4]

1. Sample Preparation (Extraction and Cleanup)

- Weigh 50 g of sieved soil into a 250 mL Erlenmeyer flask.

- For recovery studies, fortify the sample with a known concentration of this compound standard solution.

- Add 150 mL of a methanol-water (2:1, v/v) solution.

- Shake the flask on a mechanical shaker for 1 hour.

- Filter the extract through a Büchner funnel with a vacuum.

- Transfer the filtrate to a 500 mL separatory funnel and partition twice with 100 mL of ethyl acetate.

- Combine the ethyl acetate layers and dry over anhydrous sodium sulfate.

- Evaporate the solvent to dryness using a rotary evaporator at 40°C.

- Reconstitute the residue in 5 mL of hexane-ethyl acetate (1:1, v/v).

- Perform solid-phase extraction (SPE) cleanup using a silica cartridge. Condition the cartridge with 5 mL of hexane.

- Load the sample extract onto the cartridge.

- Elute the this compound with 10 mL of hexane-ethyl acetate (1:1, v/v).

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the final residue in 1 mL of mobile phase for LC analysis.

2. Instrumental Analysis (LC-UV)

- Instrument: High-Performance Liquid Chromatograph with a UV detector.

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

- Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v).

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- Detection Wavelength: 240 nm.[4]

- Quantification: Use a calibration curve prepared from analytical standards of this compound.[9]

Protocol 2: Analysis of this compound in Fruits and Vegetables by LC-MS/MS

This protocol is based on a general QuEChERS method coupled with LC-MS/MS for pesticide residue analysis.[5][10]

1. Sample Preparation (QuEChERS)

- Homogenize 10-15 g of the sample (e.g., peppers, tomatoes) with an equal amount of water.

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

- Add 10 mL of acetonitrile.

- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

- Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.

- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).

- Vortex for 30 seconds and centrifuge at a high speed for 2 minutes.

- Transfer the supernatant into a vial for LC-MS/MS analysis.

2. Instrumental Analysis (LC-MS/MS)

- Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm).[6]

- Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and 5 mM ammonium acetate, and B: Methanol with 0.1% formic acid.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Ionization Mode: Positive ESI.

- MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound should be optimized.

- Quantification: Use a matrix-matched calibration curve to compensate for matrix effects.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the detection of this compound.

Table 1: Liquid Chromatography Methods

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| LC-UV | Soil | < 10 ppb | - | 101.6 - 107.0 | [4] |

| LC-MS/MS | Peppers, Tomatoes | - | 1 ng/mL (0.005 mg/kg) | - | [5] |

| UHPLC-HRMS | Onion | - | - | - | [6] |

| HPLC-UV | Water | 10 µg/L | - | - | [11] |

| LC-MS/MS | Chenpi | 0.001 - 2.37 µg/L | 0.001 - 4.95 µg/L | - | [12] |

Table 2: Gas Chromatography Methods

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| GC-NPD | Turfgrass, Soil | - | 0.005 ppm | 80.1 - 96.3 | [1] |

| GC-NPD | Tobacco | - | - | > 80 | |

| GC-FPD | Various Crops | - | 0.01 - 0.1 mg/kg | - | [2] |

Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) are key parameters for assessing the sensitivity of an analytical method.[13][14] Recovery studies are essential to evaluate the efficiency of the extraction and cleanup steps.

Conclusion

The analytical methods described provide robust and reliable approaches for the detection and quantification of this compound in various matrices. The choice between GC and LC methods will depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS, often paired with QuEChERS sample preparation, has become the gold standard for trace-level pesticide residue analysis due to its high sensitivity and selectivity.[5] Proper method validation, including the determination of LOD, LOQ, linearity, and recovery, is essential to ensure the accuracy and reliability of the analytical results.[9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. fao.org [fao.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. lcms.cz [lcms.cz]

- 8. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 9. This compound - Traceable Reference Standard for Residue Analysis (CAS 31972-44-8) [witega.de]

- 10. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of fenamiphos, its sulphoxide and sulphone in water by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. ams.usda.gov [ams.usda.gov]

- 14. catalogimages.wiley.com [catalogimages.wiley.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Fenamiphos Sulfone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenamiphos is an organophosphate nematicide and insecticide used to control a variety of pests in agricultural settings. Its metabolites, including fenamiphos sulfone, are of significant interest in environmental monitoring and food safety analysis due to their potential toxicity. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection. The methodologies described are applicable to various matrices such as water, soil, and food products.

Chromatographic Principles

The separation of this compound is typically achieved using reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The choice of column, mobile phase composition, and detector is critical for achieving optimal separation, sensitivity, and selectivity.

Experimental Protocols

I. Sample Preparation

The appropriate sample preparation protocol is crucial for accurate and reliable results and varies depending on the matrix.

A. Water Samples

For the analysis of this compound in water, a pre-concentration step is often necessary to achieve the required sensitivity.[1]

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Pass a known volume of the water sample through the conditioned cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the this compound with a suitable organic solvent, such as acetonitrile or ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

-

B. Soil Samples

Extraction from soil matrices requires a robust procedure to release the analyte from the soil particles.

-

Solvent Extraction:

-

Weigh a representative sample of homogenized soil.

-

Extract the soil sample with a mixture of methanol and water (e.g., 2:1 v/v).[2]

-

Filter the extract.

-

Repeat the extraction of the filter cake and combine the filtrates.[2]

-

Reduce the volume of the methanol by rotary evaporation.[2]

-

Perform a liquid-liquid partition of the remaining aqueous solution with ethyl acetate.[2]

-

Combine the organic phases and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.